N-Fmoc-7-methoxy-DL-tryptophan
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-7-methoxy-DL-tryptophan typically involves the protection of the amino group of tryptophan with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting tryptophan with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The methoxy group is introduced through a methylation reaction using methanol and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-7-methoxy-DL-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Fmoc-7-methoxy-DL-tryptophan has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialized peptides for research and development.
Mechanism of Action
The mechanism of action of N-Fmoc-7-methoxy-DL-tryptophan involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group, allowing for selective reactions at other functional groups. Upon deprotection, the compound can participate in peptide bond formation, contributing to the structure and function of the resulting peptides .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-7-methyl-L-tryptophan: Similar in structure but with a methyl group instead of a methoxy group.
Fmoc-7-methyl-DL-tryptophan: Another derivative with a methyl group.
Uniqueness
N-Fmoc-7-methoxy-DL-tryptophan is unique due to the presence of the methoxy group, which can influence its reactivity and interactions in peptide synthesis. This makes it a valuable tool for creating peptides with specific properties and functions .
Properties
Molecular Formula |
C27H24N2O5 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C27H24N2O5/c1-33-24-12-6-11-17-16(14-28-25(17)24)13-23(26(30)31)29-27(32)34-15-22-20-9-4-2-7-18(20)19-8-3-5-10-21(19)22/h2-12,14,22-23,28H,13,15H2,1H3,(H,29,32)(H,30,31) |
InChI Key |
TUSMUXWBZDSCAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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